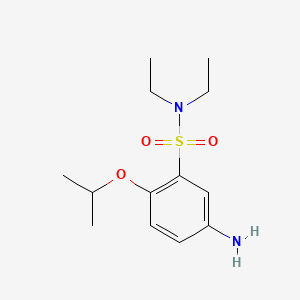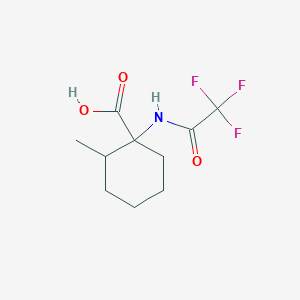![molecular formula C12H13Cl2N3O2 B13492841 tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate: is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a dichlorinated pyrrolopyrimidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through the cyclization of appropriate precursors such as 2,4-dichloropyrimidine and an appropriate pyrrole derivative under acidic or basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the pyrrolopyrimidine core with tert-butyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro positions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The pyrrolopyrimidine core can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Various substituted pyrrolopyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrrolopyrimidine core.
Reduction Products: Reduced forms of the pyrrolopyrimidine core.
Hydrolysis Products: The corresponding carboxylic acid.
科学的研究の応用
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine:
Anticancer Research: The compound and its derivatives are studied for their potential anticancer activities by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation.
Antimicrobial Research: It is investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry:
Pharmaceuticals: The compound is used in the development of new pharmaceutical agents with improved efficacy and reduced side effects.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors on the cell surface. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.
類似化合物との比較
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Uniqueness: tert-Butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H13Cl2N3O2 |
|---|---|
分子量 |
302.15 g/mol |
IUPAC名 |
tert-butyl 2-(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)acetate |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(13)15-11(14)16-10(7)17/h4-5H,6H2,1-3H3 |
InChIキー |
RBFZRZXDDYDFKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


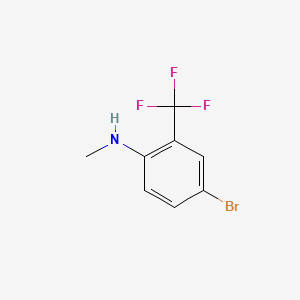
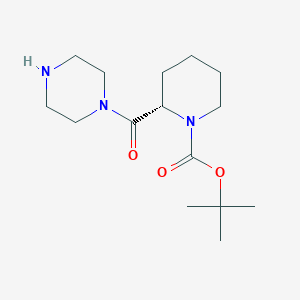
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)

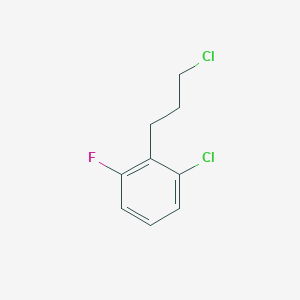
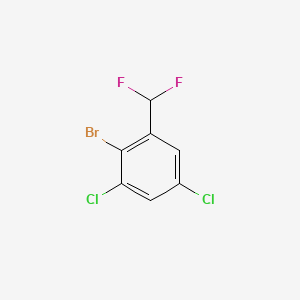
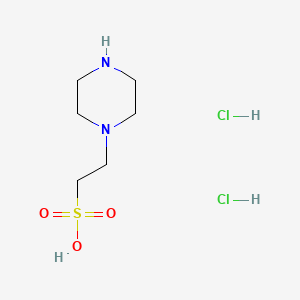

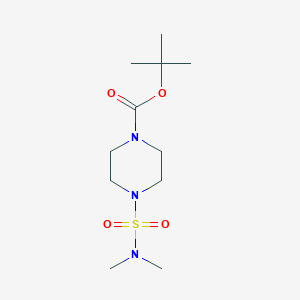
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
